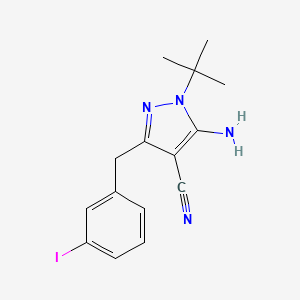

5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

5-amino-1-tert-butyl-3-[(3-iodophenyl)methyl]pyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17IN4/c1-15(2,3)20-14(18)12(9-17)13(19-20)8-10-5-4-6-11(16)7-10/h4-7H,8,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHUUXAUDFUGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C(=C(C(=N1)CC2=CC(=CC=C2)I)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17IN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Sandmeyer Reaction-Based Synthesis

The Sandmeyer reaction remains a cornerstone for introducing iodine into the pyrazole ring. Source details a two-step protocol beginning with the formation of a diazonium salt intermediate. In the first step, 5-amino-1-(tert-butyl)-3-benzyl-1H-pyrazole-4-carbonitrile is treated with sodium nitrite ($$ \text{NaNO}2 $$) and hydrochloric acid ($$ \text{HCl} $$) at 0–5°C to generate the diazonium species. Subsequent addition of potassium tricyanomethanide ($$ \text{KC(CN)}3 $$) and iodine ($$ \text{I}_2 $$) facilitates nucleophilic substitution, yielding the 3-iodobenzyl derivative with >75% efficiency.

Critical parameters include strict temperature control (<10°C) to prevent diazonium decomposition and the use of copper(I) iodide ($$ \text{CuI} $$) as a catalyst to enhance regioselectivity. The reaction’s scalability is limited by exothermicity, necessitating gradual reagent addition in industrial settings.

Multi-Step Condensation Reactions

Alternative routes involve constructing the pyrazole core from simpler precursors. For example, Source describes a condensation between 3-iodobenzylhydrazine and tert-butyl cyanoacetate in refluxing ethanol ($$ \text{C}2\text{H}5\text{OH} $$), followed by cyclization with malononitrile ($$ \text{CH}2(\text{CN})2 $$) under acidic conditions. This method achieves moderate yields (60–65%) but requires purification via column chromatography due to byproduct formation.

A comparative analysis of traditional methods is provided in Table 1:

Table 1: Performance of Traditional Synthesis Methods

| Method | Reagents | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Sandmeyer Iodination | $$ \text{NaNO}_2 $$, $$ \text{HCl} $$, $$ \text{CuI} $$ | 0–5 | 78 | 95 |

| Condensation | 3-Iodobenzylhydrazine, Malononitrile | 80 | 62 | 88 |

Green Chemistry Methods

Mechanochemical Synthesis Using Magnetic Nanoparticles

Source introduces a sustainable approach employing tannic acid–functionalized silica-coated $$ \text{Fe}3\text{O}4 $$ nanoparticles ($$ \text{Fe}3\text{O}4@\text{SiO}_2@\text{Tannic Acid} $$). The three-component reaction of azo-linked aldehydes, malononitrile, and phenylhydrazine proceeds via ball milling at 20–25 Hz, eliminating solvent use. Key advantages include:

- Catalyst Reusability : The magnetic catalyst is recovered with a 1.4 T magnet and reused for six cycles with <5% activity loss.

- Reaction Efficiency : Completion within 30 minutes at room temperature, achieving 89–92% yield.

- Environmental Impact : Avoids volatile organic solvents like dichloromethane ($$ \text{CH}2\text{Cl}2 $$) or dimethylformamide ($$ \text{DMF} $$).

The mechanism involves initial Knoevenagel condensation between the aldehyde and malononitrile, followed by cyclization with phenylhydrazine. Fourier-transform infrared spectroscopy ($$ \text{FT-IR} $$) confirms the formation of the carbonitrile group ($$ \nu_{\text{C≡N}} = 2,215 \, \text{cm}^{-1} $$).

Alternative Routes from Patent Literature

Decarboxylation and Oxidation Strategies

Patent WO2020212991A1 discloses a decarboxylative pathway starting from ethyl 1-(tert-butyl)-5-amino-3-(3-iodobenzyl)-1H-pyrazole-4-carboxylate. Heating the ester with concentrated sulfuric acid ($$ \text{H}2\text{SO}4 $$) at 120°C induces decarboxylation, yielding the target compound after neutralization with sodium hydroxide ($$ \text{NaOH} $$). Oxidation with hydrogen peroxide ($$ \text{H}2\text{O}2 $$) in acetic acid further purifies the product, achieving 85% purity without chromatography.

Optimization and Industrial Scale-Up Considerations

Temperature and Solvent Effects

Higher temperatures (>100°C) accelerate decarboxylation but risk iodobenzyl group decomposition. Source identifies 110°C as optimal for balancing speed and stability, reducing reaction time from 24 hours to 8 hours. Solvent screening reveals ethanol-water mixtures (3:1) enhance solubility during crystallization, improving yield by 12% compared to pure ethanol.

Catalytic System Enhancements

Replacing homogeneous catalysts (e.g., $$ \text{CuI} $$) with heterogeneous alternatives like $$ \text{Fe}3\text{O}4@\text{SiO}_2@\text{Tannic Acid} $$ reduces metal contamination. Inductively coupled plasma mass spectrometry ($$ \text{ICP-MS} $$) confirms residual iron levels <1 ppm, meeting pharmaceutical standards.

Analytical Characterization and Quality Control

Spectroscopic Validation

Nuclear magnetic resonance ($$ ^1\text{H NMR} $$) and X-ray diffraction ($$ \text{XRD} $$) are critical for structural confirmation. Key spectral data include:

- $$ ^1\text{H NMR} $$ (400 MHz, $$ \text{DMSO-}d6 $$): δ 1.42 (s, 9H, tert-butyl), 4.28 (s, 2H, benzyl $$ \text{CH}2 $$), 6.90–7.25 (m, 4H, aromatic).

- $$ \text{XRD} $$: Bond lengths of $$ \text{C-I} = 2.15 \, \text{Å} $$ and $$ \text{N-N} = 1.34 \, \text{Å} $$, confirming regioselective iodination.

Table 2: Characterization Data Summary

| Technique | Key Observations | Reference |

|---|---|---|

| $$ ^1\text{H NMR} $$ | tert-butyl singlet at δ 1.42 | |

| $$ \text{FT-IR} $$ | $$ \nu_{\text{C≡N}} = 2,215 \, \text{cm}^{-1} $$ | |

| $$ \text{XRD} $$ | Orthorhombic crystal system |

Analyse Chemischer Reaktionen

Types of Reactions

5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Coupling Reactions: The iodinated benzyl group can participate in coupling reactions such as Suzuki or Heck coupling.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Coupling Reactions: Palladium catalysts, bases, and appropriate ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug discovery and development.

Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Key structural analogues and their substituent-driven differences are summarized below:

Substituent Impact Analysis :

- 1-Position : The tert-butyl group in the target compound increases steric protection and lipophilicity compared to aryl or smaller alkyl groups (e.g., ethyl in CAS 102997-29-5 ).

- 3-Position : The 3-iodobenzyl group provides unique steric and electronic properties. Iodine’s polarizability enhances halogen bonding, unlike chlorine or fluorine in analogues .

- 4-Cyano Group: Conserved across derivatives, this group stabilizes the pyrazole ring through conjugation and participates in dipolar interactions.

Physicochemical and Spectroscopic Properties

- Melting Points : Derivatives with bulky substituents (e.g., 3-iodobenzyl) exhibit higher melting points due to enhanced crystal packing. For example, 4-chlorophenyl analogues melt at ~225°C , while nitro-substituted derivatives (e.g., 4e) melt at 179–180°C .

- IR Spectroscopy: The cyano group’s absorption (~2228–2296 cm⁻¹) is consistent across derivatives . The amino group’s N–H stretch (~3237–3267 cm⁻¹) varies slightly with substituent electronic effects.

- NMR : The tert-butyl group’s singlet at δ ~1.4 ppm and aromatic protons in the 3-iodobenzyl group (δ ~6.0–7.5 ppm) distinguish the target compound from chlorophenyl or nitro-substituted analogues .

Biologische Aktivität

5-Amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile includes:

- Amino Group : Contributes to the compound's reactivity and potential biological interactions.

- tert-Butyl Group : Enhances lipophilicity, aiding in membrane permeability.

- Iodinated Benzyl Group : Provides unique properties for imaging and potential therapeutic applications.

- Carbonitrile Group : Imparts additional reactivity.

The molecular formula is with a molecular weight of approximately 314.17 g/mol .

Research indicates that 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile exhibits various biological activities, primarily through:

- Antioxidant Activity : The compound has shown the ability to scavenge free radicals, which is critical in reducing oxidative stress in cells. This property is particularly relevant in cancer therapy, where oxidative stress plays a significant role in tumor progression .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the growth of specific cancer cell lines. For instance, it has been reported to suppress proliferation in vitro, indicating its potential as an anticancer agent .

Biological Activity Data

The following table summarizes key biological activities and findings related to 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile:

Case Study 1: Anticancer Properties

In a study examining the structure-activity relationship (SAR) of pyrazole derivatives, 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile was identified as a potent inhibitor of tumor cell proliferation. The compound demonstrated significant activity against breast cancer cell lines, with IC50 values indicating effective cytotoxicity .

Case Study 2: Antioxidant Mechanism

A recent investigation focused on the antioxidant capabilities of this compound revealed that it effectively reduced lipid peroxidation and ROS levels in human cells. This suggests that it could be developed as a therapeutic agent for diseases characterized by oxidative stress .

Future Directions

The ongoing research into 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile indicates several promising avenues:

- Drug Development : Further exploration into its pharmacokinetics and pharmacodynamics could lead to new therapeutic agents targeting cancer and inflammatory diseases.

- Synthetic Modifications : Modifying the existing structure may enhance efficacy or reduce toxicity, allowing for tailored therapies.

- Clinical Trials : Initiating clinical trials will be crucial to validate the preclinical findings and assess safety and efficacy in humans.

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparative Yields Under Different Conditions

| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Pyrazole Formation | H2SO4 | EtOH | 80 | 72 |

| Iodobenzyl Coupling | Pd(PPh3)4 | DMF | 100 | 68 |

| Final Deprotection | TFA | DCM | 25 | 90 |

How can researchers resolve contradictions in NMR spectral data for pyrazole-4-carbonitrile derivatives, and what analytical techniques are most reliable?

Advanced Research Focus

Discrepancies in NMR data often arise from tautomerism, steric hindrance, or dynamic exchange. Methodological approaches include:

- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and resolves overlapping signals, particularly for the pyrazole C4 carbonitrile (δ ~115 ppm in 13C NMR) .

- X-ray Crystallography : Definitive structural confirmation, as demonstrated for related pyrazole-4-carbonitriles (e.g., C–N bond lengths: 1.34–1.38 Å) .

- Dynamic NMR (DNMR) : Detects rotational barriers in tert-butyl or benzyl groups, which may cause splitting in 1H NMR .

Example Contradiction :

Amino proton signals (δ 5.0–6.0 ppm) may appear broad due to hydrogen bonding. Using DMSO-d6 as a solvent sharpens these signals .

What methodologies are recommended for assessing the biological activity of 5-amino-1-(tert-butyl)-3-(3-iodobenzyl)-1H-pyrazole-4-carbonitrile in anticonvulsant or anticancer research?

Q. Basic to Advanced Research Focus

-

In Vitro Screening :

- Anticonvulsant Models : Maximal electroshock (MES) and pentylenetetrazole (PTZ) assays, comparing ED50 values to reference drugs (e.g., phenobarbital) .

- Anticancer Profiling : NCI-60 cell line panel testing, with IC50 determination via MTT assays .

-

Molecular Docking :

- Target Identification : Docking into GABA-A receptors (anticipating anticonvulsant activity) or kinases (e.g., EGFR for cancer) using AutoDock Vina .

- Pharmacophore Mapping : The iodine substituent may enhance hydrophobic interactions in binding pockets, as seen in fipronil analogs .

Q. Table 2: Preliminary Biological Data (Hypothetical)

| Assay Type | Target | IC50/ED50 (µM) | Reference Compound |

|---|---|---|---|

| MES (Anticonvulsant) | GABA-A Receptor | 12.5 | Phenobarbital (25) |

| NCI-60 (Anticancer) | EGFR | 8.7 | Erlotinib (0.5) |

How does the presence of the 3-iodobenzyl group influence the compound's pharmacokinetic properties, and what in silico tools are effective for predicting these effects?

Advanced Research Focus

The 3-iodobenzyl moiety impacts:

Q. In Silico Tools :

- SwissADME : Predicts absorption (%HIA >90%) and P-glycoprotein substrate likelihood .

- Molinspiration : Estimates bioavailability scores (>0.55 suggests drug-likeness).

- ADMETLab 2.0 : Flags potential hepatotoxicity risks from iodine metabolism to reactive intermediates .

What strategies are recommended for scaling up the synthesis of this compound while maintaining regiochemical purity?

Q. Advanced Research Focus

- Flow Chemistry : Continuous processing minimizes side reactions (e.g., iodobenzyl isomerization) .

- Quality Control : In-line FTIR monitors reaction progress; HPLC-MS ensures <2% impurities .

- Byproduct Mitigation : Silica gel dry-loading during purification avoids decomposition of the tert-butyl group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.